molecular formula C26H42O4 B1150049 Maxacalcitol-D6

Maxacalcitol-D6

Cat. No.: B1150049
M. Wt: 424.6 g/mol
InChI Key: DTXXSJZBSTYZKE-OXMAATCFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Maxacalcitol-D6 is synthesized from pregnenolone acetate through a novel method that involves a combination of five-step organic transformations and one-step biological transformation . This method is shorter, milder, and simpler compared to previously reported approaches. The overall yield of this unoptimized process is approximately 0.178% .

Industrial Production Methods

The industrial production of this compound involves the use of (S)-19-nor-CDA-OH as a raw material. The process includes etherification and deprotection steps to obtain the final product . This method ensures a higher yield and purity suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Maxacalcitol-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline . The conditions for these reactions typically involve room temperature and protection from light to maintain the compound’s stability.

Major Products Formed

The major products formed from the reactions of this compound include various analogs and derivatives that exhibit enhanced biological activity and stability .

Mechanism of Action

Maxacalcitol-D6 exerts its effects by binding to vitamin D receptors and vitamin D receptor-like receptors . This binding leads to the regulation of gene expression and cellular differentiation. The compound is primarily transported by chylomicrons due to its reduced affinity for vitamin D binding protein . This alternative transport mechanism enhances its bioavailability and efficacy.

Properties

Molecular Formula

C26H42O4

Molecular Weight

424.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3

InChI Key

DTXXSJZBSTYZKE-OXMAATCFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O

SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Synonyms

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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